3-[(2-Amino-3-chlorophenyl)methyl]-2-chloroaniline;2-[(2-aminophenyl)methyl]aniline;1,3-diisocyanato-2-methylbenzene
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Overview
Description
3-[(2-Amino-3-chlorophenyl)methyl]-2-chloroaniline; 2-[(2-aminophenyl)methyl]aniline; 1,3-diisocyanato-2-methylbenzene is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple functional groups such as amino, chloro, and isocyanato groups. These functional groups contribute to its reactivity and versatility in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Amino-3-chlorophenyl)methyl]-2-chloroaniline typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroaniline with formaldehyde and hydrochloric acid to form the intermediate compound, which is then further reacted with 2-amino-3-chlorobenzyl chloride under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. Catalysts may be used to enhance the reaction rate and yield. The process is carefully monitored to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The chloro groups can be reduced to form corresponding amines.
Substitution: The isocyanato groups can participate in nucleophilic substitution reactions to form urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols are used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives
Reduction: Amines
Substitution: Urea derivatives
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The amino and isocyanato groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The chloro groups can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-chlorotoluene
- 3-Chloro-o-toluidine
- 2-Amino-5-chloro-3-methylbenzoic acid
Uniqueness
Compared to similar compounds, 3-[(2-Amino-3-chlorophenyl)methyl]-2-chloroaniline; 2-[(2-aminophenyl)methyl]aniline; 1,3-diisocyanato-2-methylbenzene exhibits unique reactivity due to the presence of multiple functional groups. This allows for a broader range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C35H32Cl2N6O2 |
---|---|
Molecular Weight |
639.6 g/mol |
IUPAC Name |
3-[(2-amino-3-chlorophenyl)methyl]-2-chloroaniline;2-[(2-aminophenyl)methyl]aniline;1,3-diisocyanato-2-methylbenzene |
InChI |
InChI=1S/C13H12Cl2N2.C13H14N2.C9H6N2O2/c14-10-5-1-4-9(13(10)17)7-8-3-2-6-11(16)12(8)15;14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15;1-7-8(10-5-12)3-2-4-9(7)11-6-13/h1-6H,7,16-17H2;1-8H,9,14-15H2;2-4H,1H3 |
InChI Key |
VGZFRJYIISKVJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O.C1=CC=C(C(=C1)CC2=CC=CC=C2N)N.C1=CC(=C(C(=C1)N)Cl)CC2=C(C(=CC=C2)Cl)N |
Origin of Product |
United States |
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